Ortho-Methoxy Substitution Confers Distinct Conformational and Electronic Profile vs. Para-Methoxy Isomer
The target compound bears a 2-methoxyphenyl group (ortho-OCH₃), whereas its closest constitutional isomer 3-(4-methoxyphenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine (CAS 872688-95-4) features a para-methoxy substitution . Ortho-methoxy substitution on the phenyl ring introduces steric hindrance that restricts rotation about the C3–phenyl bond and can engage in intramolecular hydrogen bonding with the pyridazine N2 nitrogen, effects that are absent in the para isomer. In the 3,6-disubstituted pyridazine class, such conformational restriction has been correlated with differential CDK2 binding affinity, where small changes in the C3 aryl substituent altered IC50 values by >7-fold (e.g., compound 11l vs. 11h showed IC50 shifts from 55.6 nM to 43.8 nM) [1].
| Evidence Dimension | Conformational restriction and electronic modulation of the C3 aryl ring |
|---|---|
| Target Compound Data | 2-OCH₃ substituent: steric ortho effect; potential for intramolecular N2···H–C(OCH₃) or N···O interactions (predicted, not experimentally measured for this specific compound) |
| Comparator Or Baseline | 3-(4-Methoxyphenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine (CAS 872688-95-4): no ortho steric effect; no intramolecular H-bond possible |
| Quantified Difference | No direct head-to-head comparison available. In the 3,6-disubstituted pyridazine class, C3 aryl substitution changes altered CDK2 IC50 by up to 7.5-fold (151 nM vs. 20.1 nM) [1]. |
| Conditions | Computational conformational analysis (inferred); CDK2 enzymatic assay for class reference compounds [1] |
Why This Matters
The ortho-methoxy substitution creates a unique conformational profile that can translate to target-specific binding differences—selecting the wrong positional isomer (e.g., para-methoxy) will yield fundamentally different biological outcomes, compromising SAR reproducibility.
- [1] Sabt A, et al. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. J Enzyme Inhib Med Chem. 2020;35(1):1616-1630. CDK2 IC50 values: 11e (151 nM), 11h (43.8 nM), 11l (55.6 nM), 11m (20.1 nM). View Source
